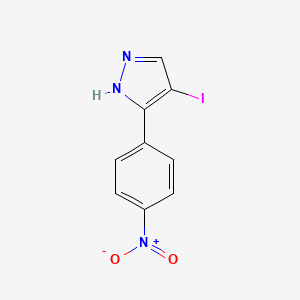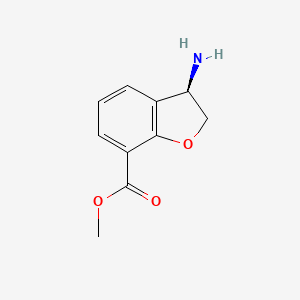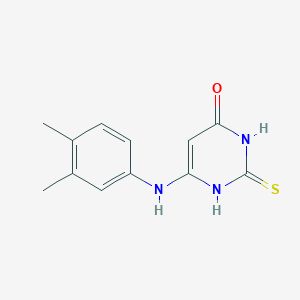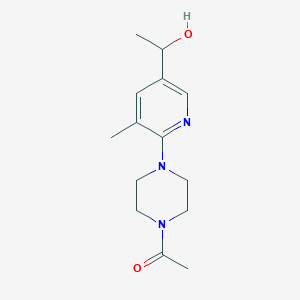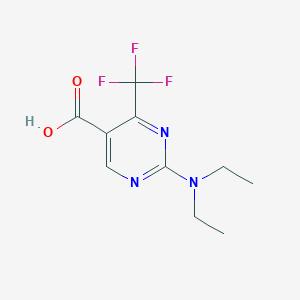
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a diethylamino group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with diethylamine under controlled conditions to introduce the diethylamino group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Lacks the diethylamino group, which may result in different chemical and biological properties.
5-Bromopyrimidine-2-carboxylic acid: Contains a bromine atom instead of the trifluoromethyl group, leading to different reactivity and applications.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring structure but share some functional similarities.
Uniqueness
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the diethylamino and trifluoromethyl groups enhances its versatility in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H12F3N3O2 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
2-(diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12F3N3O2/c1-3-16(4-2)9-14-5-6(8(17)18)7(15-9)10(11,12)13/h5H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
BFSHJYAZHHBCQX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
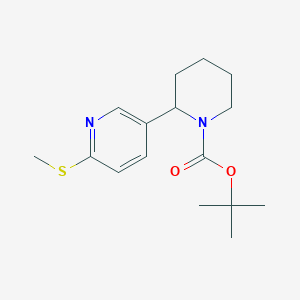
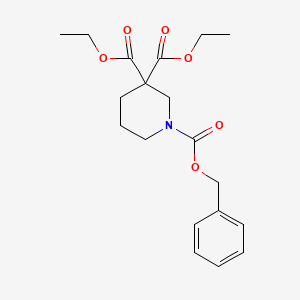
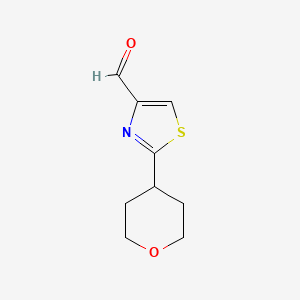

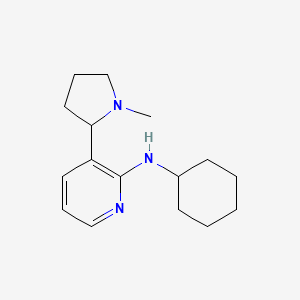
![3-Isobutyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11805210.png)

